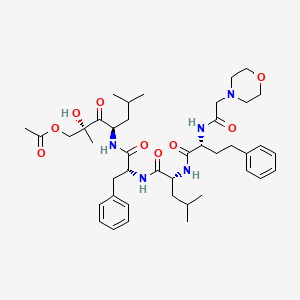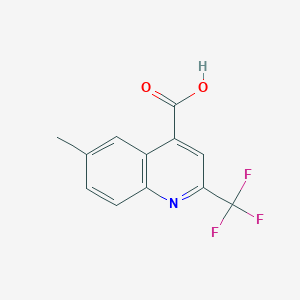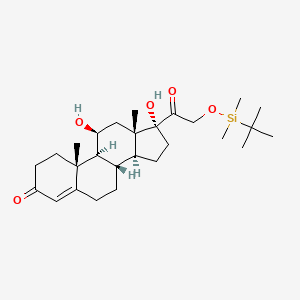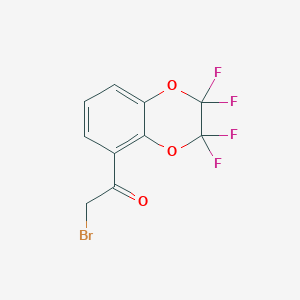![molecular formula C8H13NNa2O7S B13435208 Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is a chemical compound with a complex structure that includes a sulfonate group, a tert-butyl carbamate group, and a disodium salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of a sulfonate group. The final step involves the formation of the disodium salt. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
科学的研究の応用
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, altering their activity. The tert-butyl carbamate group can protect amino groups during chemical reactions, allowing for selective modifications .
類似化合物との比較
Similar Compounds
2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but lacks the sulfonate group.
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid: Contains a similar carbamate group but different functional groups.
Uniqueness
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is unique due to its combination of a sulfonate group and a tert-butyl carbamate group, which provides distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C8H13NNa2O7S |
|---|---|
分子量 |
313.24 g/mol |
IUPAC名 |
disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate |
InChI |
InChI=1S/C8H15NO7S.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2 |
InChIキー |
AIASNIINFZRYJW-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)




![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
![(2R)-2-[(2R)-2-Aminobutanamido]butanamide](/img/structure/B13435185.png)


![(2S)-1-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13435199.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)

